2,3-Diaminobenzamide
Overview
Description
2,3-Diaminobenzamide is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 g/mol . The IUPAC name for this compound is 2,3-diaminobenzamide . The compound is represented by the canonical SMILES notation as C1=CC(=C(C(=C1)N)N)C(=O)N .
Molecular Structure Analysis
The InChI representation of 2,3-Diaminobenzamide is InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) . The InChIKey for this compound is NAWJZCSEYBQUGY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diaminobenzamide include a density of 1.3±0.1 g/cm³, a boiling point of 315.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 95.1 Ų .
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
2,3-Diaminobenzamide plays a crucial role in the synthesis of benzimidazole derivatives. A study demonstrated a green and efficient method for synthesizing 2-substituted-1H-4-carboxamide benzimidazole, starting from 2,3-diaminobenzamide. This method is notable for being metal-free, selective, and environmentally friendly, indicating the potential of 2,3-diaminobenzamide in green chemistry applications (Zhang et al., 2019).
Anti-proliferative Agents in Cancer Research
In cancer research, 2,3-diaminobenzamide derivatives have been identified as potential anti-proliferative agents. A study focusing on 2,5-diaminobenzamide derivatives found that these compounds exhibited growth inhibitory activity against human cancer cell lines, with one compound showing notable efficacy. This indicates the potential of 2,3-diaminobenzamide derivatives in developing new cancer therapies (Lee et al., 2009).
Molecular Structure and Spectroscopy Analysis
The molecular structure and spectroscopy of diamino benzamide derivatives, like 2,6-dichlorobenzamide, have been extensively studied. These studies provide insights into the molecular configurations, vibrational spectra, and thermodynamic parameters of such compounds. This research contributes to a deeper understanding of the physical and chemical properties of diamino benzamides, which can be essential in various scientific fields (Tao et al., 2016).
Detection of Mercuric Ions
2,3-Diaminobenzamide derivatives have been used in the development of sensors for detecting mercuric ions in aqueous media. Such applications are crucial for environmental monitoring and ensuring water safety. The study demonstrated the synthesis of novel tribenzamides from diamino benzamides, which were effective in sensing mercuric ions at extremely low concentrations, underlining the environmental applications of these compounds (Manzoor et al., 2022).
Polymer-Assisted Solution-Phase Library Synthesis
The use of 2,3-diaminobenzamide in polymer-assisted solution-phase (PASP) library synthesis has been reported. This method is used for the high-yielding synthesis of functionalized diaminobenzamides, demonstrating the compound's utility in facilitating complex chemical syntheses. This approach is significant in the field of combinatorial chemistry, where it can be used to create large libraries of diverse compounds for various applications (South et al., 2000).
Chemosensors for Ionic and Reactive Oxygen Species
2,3-Diaminomaleonitrile, a related compound, has been utilized in the development of chemosensors for sensing ionic and reactive oxygen species. These chemosensors are important for environmental monitoring, medical diagnostics, and industrial processes. The study highlighted the versatility of diaminomaleonitrile in creating molecular architectures for sensor applications (Aruna et al., 2019)
Safety And Hazards
properties
IUPAC Name |
2,3-diaminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJZCSEYBQUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440634 | |
Record name | 2,3-diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminobenzamide | |
CAS RN |
711007-44-2 | |
Record name | 2,3-diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.